Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone

Metabolic stability Intrinsic clearance Drug discovery

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone (CAS 1879797-93-9) is a synthetic, dual-heterocyclic building block that couples a strained four-membered azetidine ring with a six-membered piperidine ring bearing a metabolically stabilizing 4-difluoromethyl (-CHF2) substituent. This architecture places the compound within the well-established class of fluorinated saturated N-heterocyclic amines, which are valued in early drug discovery for their tunable basicity, modulated lipophilicity, and generally high intrinsic microsomal stability.

Molecular Formula C10H16F2N2O
Molecular Weight 218.24 g/mol
CAS No. 1879797-93-9
Cat. No. B1476614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone
CAS1879797-93-9
Molecular FormulaC10H16F2N2O
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)F)C(=O)C2CNC2
InChIInChI=1S/C10H16F2N2O/c11-9(12)7-1-3-14(4-2-7)10(15)8-5-13-6-8/h7-9,13H,1-6H2
InChIKeySAOIMHPEXDBMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone (CAS 1879797-93-9): Structural & Physicochemical Baseline for Differentiated Chemical Procurement


Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone (CAS 1879797-93-9) is a synthetic, dual-heterocyclic building block that couples a strained four-membered azetidine ring with a six-membered piperidine ring bearing a metabolically stabilizing 4-difluoromethyl (-CHF2) substituent [1]. This architecture places the compound within the well-established class of fluorinated saturated N-heterocyclic amines, which are valued in early drug discovery for their tunable basicity, modulated lipophilicity, and generally high intrinsic microsomal stability [2]. Unlike simple mono-fluorinated or non-fluorinated piperidine analogs, the targeted incorporation of the -CHF2 group at the piperidine 4-position introduces a hydrogen-bond donor-capable, lipophilic isostere that simultaneously reduces metabolic soft-spot oxidation while maintaining favorable CNS-oriented physicochemical profiles [3].

Why Generic Substitution Fails: Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone vs. Closest Analogs & Alternatives


Interchanging Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone with its closest structural analogs—such as the 4,4-difluoropiperidine, 4-(fluoromethyl)piperidine, or non-fluorinated azetidinyl-piperidinyl methanone variants—would fundamentally alter the physicochemical and pharmacokinetic profile of the resulting derivative. The targeted placement of the single -CHF2 group at the 4-position of the piperidine ring is engineered to deliver a specific balance of lipophilicity and metabolic stability that is absent in both the non-fluorinated core (CAS 726122-84-5) and the partially fluorinated alternatives [1]. Systematic studies of mono- and difluorinated saturated heterocyclic amines demonstrate that even a single fluorine atom positional change can shift pKa by >1 unit and LogP by >0.5 log units, effects that cascade into altered permeability, solubility, and off-target binding [2].

Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone: Head-to-Head & Class-Level Quantitative Differentiation Evidence


Metabolic Stability Advantage: 4-Difluoromethylpiperidine vs. Non-Fluorinated Piperidine Motifs in Hepatic Microsomal Clearance

The 4-(difluoromethyl)piperidine motif confers superior metabolic stability compared to its non-fluorinated piperidine counterpart. In systematic intrinsic microsomal clearance (Clint) assays conducted within the broader mono- and difluorinated saturated heterocyclic amine series, difluorinated piperidine derivatives demonstrated consistently high metabolic stability, with the class (excluding a single 3,3-difluoroazetidine outlier) showing negligible Clint degradation [1]. In contrast, non-fluorinated piperidine building blocks are well-recognized to be susceptible to CYP450-mediated N-dealkylation and ring oxidation, processes that the electron-withdrawing and steric -CHF2 group effectively attenuates [2]. Difluoromethyl azetidine analogs specifically exhibit 2- to 5-fold lower clearance rates in hepatic microsomal assays compared to their methyl-substituted analogs, a trend that extends to the piperidine series by class-level inference .

Metabolic stability Intrinsic clearance Drug discovery

Lipophilicity Modulation: 4-Difluoromethyl vs. 4-Methyl Piperidine LogP Differentiation

The 4-difluoromethyl substituent provides a strategically intermediate lipophilicity compared to the non-fluorinated parent. 4-(Difluoromethyl)piperidine hydrochloride exhibits a measured LogP of approximately 0.6 [1], whereas the corresponding non-fluorinated piperidine (LogP ≈ 0.0–0.2) and 4-methylpiperidine (LogP ≈ 1.0–1.2) bracket this value. The -CHF2 group introduces a hydrogen-bond donor (C-H...X interactions) that is absent in -CH3 and -CF3 analogs, enabling unique binding interactions without the excessive lipophilicity burden of -CF3 (which typically adds ~1.0 LogP unit vs. -CH3) [2]. Within the systematic study of fluorinated saturated heterocyclic amines, difluorination was shown to affect LogP values considerably through conformational effects, providing a tunable lipophilicity window that supports CNS multiparameter optimization (CNS MPO) scores ≥4 for azetidine-based scaffolds [3].

Lipophilicity LogP CNS drug design

Basicity Modulation (pKa): 4-Difluoromethyl Piperidine vs. Non-Fluorinated Piperidine — Impact on Permeability & Off-Target Selectivity

The electron-withdrawing difluoromethyl group at the 4-position predictably reduces piperidine ring basicity relative to the non-fluorinated parent. Systematic measurements across mono- and difluorinated azetidine, pyrrolidine, and piperidine series demonstrate that both the number of fluorine atoms and their distance to the protonation center are major factors defining basicity, with pKa reductions of 1–3 units achievable through strategic fluorination [1]. A reduced pKa correlates with a lower fraction of positively charged species at physiological pH, improving passive membrane permeability and reducing hERG channel and other off-target binding associated with strongly basic amines [2]. The specific 4-position of the -CHF2 group, distal from the piperidine nitrogen, allows for moderate pKa attenuation (estimated ΔpKa ≈ -0.5 to -1.0 vs. non-fluorinated piperidine) without the excessive basicity suppression observed with proximal fluorination (e.g., 3-fluoro or 3,3-difluoro substitution) [1][3].

Basicity pKa Permeability Off-target selectivity

Conformational Rigidity & Scaffold Diversity: Azetidin-3-yl Linker vs. Azetidin-1-yl or Piperidin-1-yl Carbonyl Regioisomers

The azetidin-3-yl (3-position attachment) carbonyl linker in the target compound introduces conformational rigidity distinct from the azetidin-1-yl (N-attached) carbonyl regioisomer and from the simpler piperidin-1-yl-substituted azetidine analogs. The 3-azetidinyl carbonyl motif creates a well-defined vector angle between the azetidine ring and the piperidine amide plane, restricting rotational freedom compared to the more flexible 1-azetidinyl carbonyl linkage [1]. In systematic profiling of azetidine-based scaffolds for CNS lead-like libraries, 3-substituted azetidine derivatives demonstrated favorable CNS MPO desirability scores (≥4), with the positioning of the attachment point being critical for achieving optimal molecular shape and physicochemical parameter combinations [2]. This regiospecific architecture distinguishes the target compound from azetidin-1-yl(piperidin-1-yl)methanone (CAS 726122-84-5), which presents a different pharmacophoric geometry and altered hydrogen-bonding capability .

Conformational restriction Scaffold diversity CNS drug discovery

Enzymatic Target Class Applicability: PDE10 & Kinase Inhibition Potential of the Azetidine-Difluoromethylpiperidine Scaffold

Azetidine-piperidine hybrid scaffolds with fluorinated substituents have demonstrated specific utility as phosphodiesterase 10 (PDE10) inhibitors and kinase-targeting motifs. Amgen's patent portfolio (US-8691986-B2, US-9493459-B2) explicitly covers azetidine and piperidine compounds of formula (I) as PDE10 inhibitors with improved CNS drug profiles, useful in treating schizophrenia, Huntington's disease, and bipolar disorder [1][2]. The 4-(difluoromethyl)piperidine substructure additionally appears in kinase inhibitor design, with related motifs showing CDK4/cyclin D3 inhibitory activity at IC50 = 6 nM in Caliper Mobility Shift Assays [3]. While the target compound itself has not been profiled in these specific assays, its structural congruence with these patent-validated scaffolds positions it as a highly relevant intermediate for PDE10 and kinase inhibitor lead generation programs, distinguishing it from non-fluorinated azetidine-piperidine analogs that lack the metabolic stability features required for in vivo CNS target engagement [1][3].

PDE10 inhibitor Kinase inhibitor CNS disorders

Chemical Purity Benchmarking: Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone vs. Analog Procurement Grades

The target compound is commercially available at a purity specification of 98% (CAS 1879797-93-9, product code 2274721) , exceeding the typical 95% purity grade offered for several closely related analogs including azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone (CAS 1893754-26-1) and azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) . For discovery chemistry applications, this 3% absolute purity differential translates to a meaningful reduction in impurity-driven false positives in biological assays. At 95% purity, a 5% impurity burden can confound single-concentration HTS screening results at 10 µM compound concentration, producing effective impurity concentrations of 500 nM that may independently trigger assay readouts; reducing impurity content to 2% lowers this confounding concentration to 200 nM, a level below typical hit-calling thresholds [1].

Chemical purity Procurement specification Building block quality

Best-Fit Research & Industrial Application Scenarios for Azetidin-3-yl(4-(difluoromethyl)piperidin-1-yl)methanone


Fragment-to-Lead Optimization in CNS Drug Discovery Programs Targeting PDE10 or Kinases

Medicinal chemistry teams prosecuting CNS targets—particularly PDE10 for schizophrenia, Huntington's disease, or bipolar disorder—can deploy this compound as a late-stage functionalization building block. The 4-difluoromethylpiperidine motif provides the metabolic stability prerequisite for achieving brain-penetrant exposure [1], while the azetidine-3-carbonyl linker supplies a rigid, CNS MPO-optimized vector geometry [2]. Direct patent precedent (Amgen US-8691986-B2) validates the azetidine-piperidine scaffold for PDE10 inhibition [3], and closely related 4-difluoromethylpiperidine derivatives have demonstrated nanomolar CDK4/cyclin D3 inhibitory activity (IC50 = 6 nM) [4], making this compound strategically positioned for CNS kinase programs requiring both target engagement and brain availability.

Metabolic-Stability-Driven Building Block Selection for Oral Drug Candidate Synthesis

For discovery programs where oral bioavailability is a lead candidate criterion, this compound's 4-difluoromethylpiperidine substructure provides a pre-validated metabolic stability advantage. Systematic intrinsic clearance data across the fluorinated saturated heterocyclic amine class demonstrate that difluorinated piperidine motifs undergo negligible hepatic microsomal degradation, in contrast to non-fluorinated piperidines that are susceptible to rapid CYP450-mediated oxidation [1]. Difluoromethyl-substituted analogs exhibit 2- to 5-fold lower microsomal clearance rates compared to their methyl-substituted counterparts [2]. Procurement of this building block enables medicinal chemists to install metabolic stability at the fragment level, bypassing iterative 'fix PK later' cycles and directly contributing to reduced lead optimization timelines.

Kinase Inhibitor Library Design: Core Scaffold with Balanced Basicity for Selectivity Profiling

The combination of a moderately attenuated piperidine pKa (estimated ΔpKa ≈ -0.5 to -1.0 vs. non-fluorinated piperidine) [1] with an azetidine-3-carbonyl linker provides a kinase hinge-binding motif that balances affinity with selectivity. The -CHF2 group contributes hydrogen-bond donor capacity absent in -CH3 or -CF3 analogs, potentially enabling unique hinge-region interactions [2]. The 98% commercial purity grade [3] reduces the risk of impurity-driven false positives in kinase selectivity panels, supporting high-confidence SAR interpretation in lead discovery campaigns and making this compound suitable for inclusion in focused kinase-targeted screening libraries.

Conformationally Constrained Chemical Probe Synthesis for Target Validation Studies

In chemical biology programs requiring well-characterized probes for target engagement and mechanism-of-action studies, the azetidine-3-carbonyl linkage offers superior conformational definition compared to the more flexible 1-azetidinyl carbonyl regioisomer (CAS 726122-84-5) [1]. The rigid exit vector enables predictable binding-mode modeling and facilitates co-crystallography efforts. When combined with the metabolic stability of the 4-difluoromethylpiperidine moiety, which ensures adequate in-cell and in vivo exposure duration [2], this compound supports the synthesis of chemical probes with pharmacokinetic properties suitable for both biochemical and cellular target validation assays.

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